VEGFR-2 Inhibitor Potency: A 6-Chloroquinoxaline Derivative Outperforms Doxorubicin
A derivative synthesized from 6-chloroquinoxaline, designated 'compound 6', demonstrates superior cytotoxic potency against human cancer cell lines compared to the standard chemotherapeutic agent doxorubicin. This demonstrates the value of the 6-chloroquinoxaline scaffold for developing high-potency anticancer agents [1].
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | HCT-116: IC50 = 6.18 μM; MCF-7: IC50 = 5.11 μM |
| Comparator Or Baseline | Doxorubicin: HCT-116 IC50 = 9.27 μM; MCF-7 IC50 = 7.43 μM |
| Quantified Difference | Compound 6 is 1.5-fold more potent against HCT-116 cells and 1.45-fold more potent against MCF-7 cells. |
| Conditions | In vitro cytotoxicity assay on HCT-116 (colon) and MCF-7 (breast) cancer cell lines. |
Why This Matters
This demonstrates that the 6-chloroquinoxaline core can be elaborated into lead compounds with quantifiable, superior potency compared to a clinically used standard, justifying its selection for VEGFR-2 inhibitor discovery programs.
- [1] Azhar International Journal of Pharmaceutical and Medical Sciences. (2023). Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling. View Source
